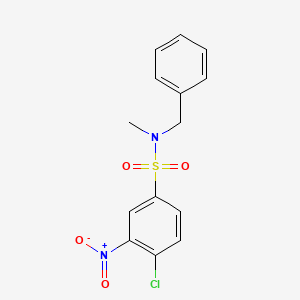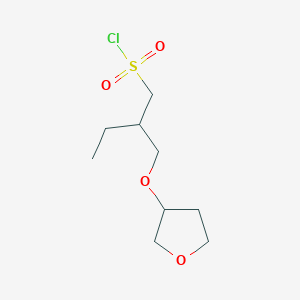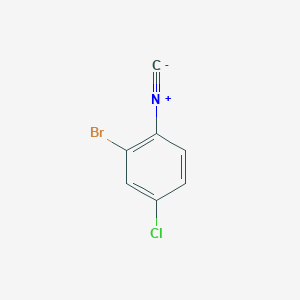![molecular formula C7H12Cl2N2OS B13625327 [2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride](/img/structure/B13625327.png)
[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride is a compound that belongs to the class of azetidinones and thiazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride can be achieved through various methods. One common approach involves the use of molecular iodine as a catalyst under microwave irradiation. This method is efficient and provides high yields of the desired product . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and molecular iodine as a catalyst is favored due to its efficiency and scalability .
化学反应分析
Types of Reactions: [2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, hydrogen peroxide, and various organic solvents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
科学研究应用
[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential antimicrobial, anticancer, and antioxidant properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
作用机制
The mechanism of action of [2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidinone and thiazole moieties allow it to bind to enzymes and receptors, inhibiting their activity and exerting therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
相似化合物的比较
Similar Compounds: Similar compounds include other azetidinones and thiazoles, such as 2-(azetidin-3-yl)-1,3-benzothiazole dihydrochloride and 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives .
Uniqueness: What sets [2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride apart from similar compounds is its unique combination of azetidinone and thiazole moieties. This combination allows it to exhibit a broader range of biological activities and interact with a wider variety of molecular targets .
属性
分子式 |
C7H12Cl2N2OS |
|---|---|
分子量 |
243.15 g/mol |
IUPAC 名称 |
[2-(azetidin-3-yl)-1,3-thiazol-5-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C7H10N2OS.2ClH/c10-4-6-3-9-7(11-6)5-1-8-2-5;;/h3,5,8,10H,1-2,4H2;2*1H |
InChI 键 |
IYKIIDSDCOUNEP-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C2=NC=C(S2)CO.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















